2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
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Overview
Description
2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a benzofuran ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an acyl chloride under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation: The final step involves the formation of the benzamide moiety through a reaction between the benzofuran derivative and 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated benzamides with biological macromolecules. Its fluorine atom can serve as a marker in NMR spectroscopy and other imaging techniques.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The benzofuran and benzamide moieties may interact with hydrophobic pockets within the target protein, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide
- 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]propionamide
- 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]butyramide
Uniqueness
Compared to similar compounds, 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the benzofuran ring distinguishes it from other benzamide derivatives, potentially leading to different pharmacokinetic and pharmacodynamic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3/c1-14-7-9-16(10-8-14)22(27)23-15(2)19-13-17(11-12-21(19)29-23)26-24(28)18-5-3-4-6-20(18)25/h3-13H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVHAHUFBDTFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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